2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline
Overview
Description
2-(Dimethyl-1H-1,2,4-triazol-1-yl)aniline is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C10H12N4, is characterized by the presence of a triazole ring attached to an aniline moiety. It is known for its potential in pharmaceutical research and as a building block in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline typically involves the reaction of 1,2,4-triazole derivatives with aniline under specific conditions. One common method includes the alkylation of 1,2,4-triazole with dimethyl sulfate, followed by a nucleophilic substitution reaction with aniline . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethyl-1H-1,2,4-triazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring and aniline moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
2-(Dimethyl-1H-1,2,4-triazol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity . This interaction can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Similar in structure but with a methoxy group instead of a dimethyl group.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a triazole ring attached to a diphenylpropanone moiety.
1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole: Another triazole derivative with a diphenylpropan-2-yl group.
Uniqueness
2-(Dimethyl-1H-1,2,4-triazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as a building block and its potential in various research fields make it a valuable compound in scientific and industrial applications .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-12-8(2)14(13-7)10-6-4-3-5-9(10)11/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRCSZSITNDYBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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